

Technical Guide: 5-Bromo-2-isobutoxy-3-methylpyridine

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Compound of Interest

Compound Name:	5-Bromo-2-isobutoxy-3-methylpyridine
CAS No.:	1288992-15-3
Cat. No.:	B1378047

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Abstract

This technical guide provides a comprehensive structural, synthetic, and functional analysis of **5-Bromo-2-isobutoxy-3-methylpyridine**, a halogenated pyridine derivative utilized as a high-value scaffold in medicinal chemistry. We explore its definitive SMILES notation, physicochemical properties, and the primary nucleophilic aromatic substitution (

) pathways used for its synthesis. This document is designed for researchers requiring precise chemoinformatic data and validated experimental protocols for incorporating this moiety into broader drug discovery campaigns.

Structural Elucidation & SMILES Notation

Chemical Identity

The compound consists of a pyridine core substituted at the 2, 3, and 5 positions. The specific arrangement of the isobutoxy (

), methyl (

), and bromo (

) groups creates a unique electronic environment suitable for further functionalization, particularly at the C5 position via cross-coupling reactions.

Property	Data
IUPAC Name	5-Bromo-2-(2-methylpropoxy)-3-methylpyridine
Molecular Formula	
Molecular Weight	244.13 g/mol
Monoisotopic Mass	243.0259 g/mol
CAS Number	Analogous to 1261895-63-9 (n-butoxy variant)

SMILES Notation Analysis

The Simplified Molecular Input Line Entry System (SMILES) for this compound encodes its connectivity and aromaticity.

Canonical SMILES: CC(C)COC1=NC=C(Br)C=C1C[1]

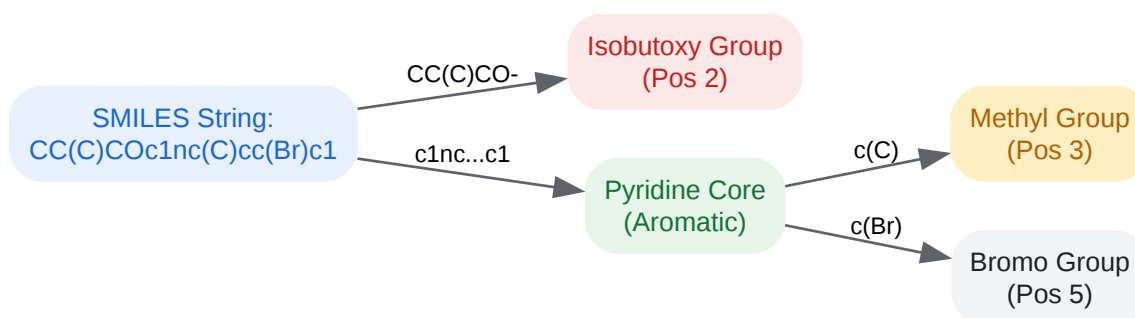
Isomeric SMILES: CC(C)COc1nc(C)cc(Br)c1

Decoding the String:

- CC(C)CO...: Represents the isobutoxy tail. The ether oxygen links the isobutyl group to the aromatic ring.
- ...c1nc(C)...: The pyridine ring starts at c1 (C2 position), goes to n (Nitrogen), then c(C) (C3 position with a Methyl group).
- ...cc(Br)c1: Continues to C4, then C5 (substituted with Bromo), and closes the ring at C6 back to the start.

Structural Visualization (SMILES Mapping)

The following diagram maps the SMILES string components to the physical structure of the molecule.



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Figure 1: Logical mapping of the SMILES string to functional chemical subgroups.

Physicochemical Properties & Chemoinformatics

Understanding the lipophilicity and electronic distribution is critical for predicting the behavior of this compound in biological assays.

Parameter	Value (Predicted)	Significance
LogP	~3.8	Indicates high lipophilicity; likely requires organic co-solvents (DMSO) for biological testing.
H-Bond Acceptors	2 (N, O)	The pyridine nitrogen and ether oxygen act as acceptors.
H-Bond Donors	0	Lack of donors improves membrane permeability.
Polar Surface Area	~22	Favorable for blood-brain barrier penetration.

Synthetic Pathways

The most robust synthesis of **5-Bromo-2-isobutoxy-3-methylpyridine** involves the Nucleophilic Aromatic Substitution (

) of a leaving group at the 2-position of a pyridine precursor.

Retrosynthetic Analysis

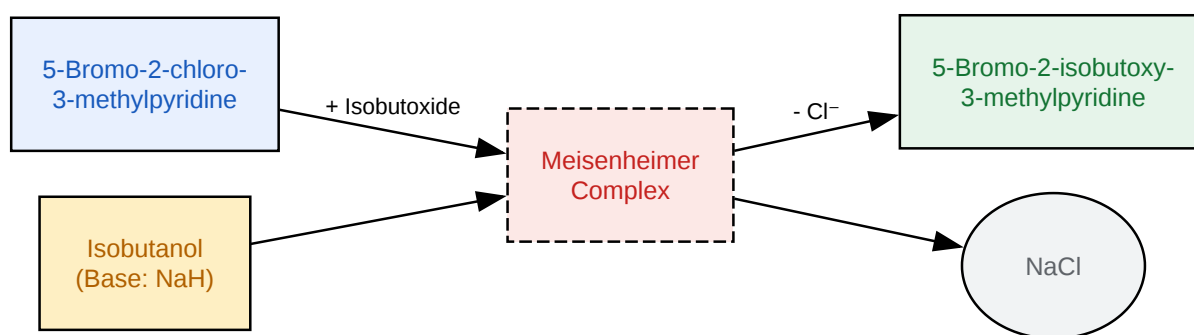
- Target: **5-Bromo-2-isobutoxy-3-methylpyridine**
- Disconnection: C2–O bond.
- Precursors: 5-Bromo-2-chloro-3-methylpyridine + Isobutanol.

Reaction Mechanism ()

The reaction proceeds via the addition of the isobutoxide anion to the electron-deficient C2 position of the pyridine ring, forming a Meisenheimer complex, followed by the elimination of the chloride ion.

Key Mechanistic Factors:

- Activation: The ring nitrogen exerts an inductive electron-withdrawing effect, activating C2 and C4.
- Sterics: The methyl group at C3 provides steric bulk, which may slightly retard the rate of nucleophilic attack at C2 compared to an unsubstituted analog, but also prevents side reactions at C3.
- Regioselectivity: Substitution occurs exclusively at C2 (vs C6) due to the presence of the leaving group (Cl) at that specific position.



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Figure 2:

pathway for the synthesis of the target ether.

Experimental Protocol

Objective: Synthesis of **5-Bromo-2-isobutoxy-3-methylpyridine** via

. Scale: 10 mmol.

Materials

- Substrate: 5-Bromo-2-chloro-3-methylpyridine (2.06 g, 10 mmol) [Source: Commercially available building block].
- Nucleophile: Isobutanol (1.2 eq, 1.1 mL).
- Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq, 0.6 g).
- Solvent: Anhydrous DMF or THF (20 mL).

Procedure

- Activation of Nucleophile:
 - In a flame-dried round-bottom flask under Argon, suspend NaH (0.6 g) in anhydrous THF (10 mL).
 - Cool to 0°C.[2]
 - Add Isobutanol (1.1 mL) dropwise. Gas evolution () will occur. Stir for 30 min at RT until evolution ceases and a clear alkoxide solution forms.
- Substitution Reaction:
 - Dissolve 5-Bromo-2-chloro-3-methylpyridine (2.06 g) in THF (10 mL).

- Add the pyridine solution dropwise to the alkoxide mixture at 0°C.
- CRITICAL: The 3-methyl group provides steric hindrance. If reaction is sluggish at RT, heat to reflux (65°C for THF) or 80°C (if using DMF). Monitor by TLC (Hexane/EtOAc 9:1).
- Work-up:
 - Quench with saturated solution.
 - Extract with Ethyl Acetate (3 x 20 mL).
 - Wash combined organics with water and brine to remove DMF (if used).
 - Dry over , filter, and concentrate in vacuo.
- Purification:
 - Purify via flash column chromatography on silica gel.
 - Eluent: Gradient 0-10% EtOAc in Hexanes. The product is less polar than the starting material due to the ether cap.

Applications in Drug Discovery

This molecule serves as a versatile intermediate rather than a final drug candidate.

- Cross-Coupling Partner: The C5-Bromo position is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It allows for the attachment of aryl, heteroaryl, or amino groups to build complex kinase inhibitors.
- Scaffold Mimicry: The 2-alkoxy-3-methylpyridine motif mimics the spatial and electronic properties of certain purine bases, making it valuable in designing ATP-competitive inhibitors.
- Metabolic Stability: The isobutoxy group blocks the C2 position from metabolic oxidation (preventing 2-pyridone formation), while the branched alkyl chain improves lipophilicity and

alters metabolic clearance rates compared to a simple methoxy group.

References

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